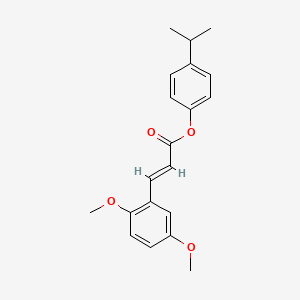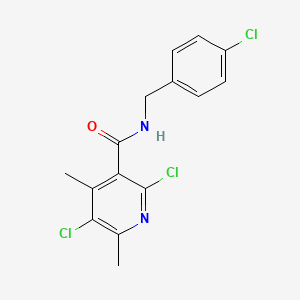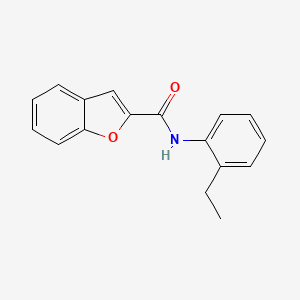
4-(2-furoyl)-N,N-dimethyl-1-piperazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-(2-furoyl)-N,N-dimethyl-1-piperazinecarboxamide” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals, and a furoyl group, which is a derivative of furan .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions, including condensation and substitution reactions .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using methods like Density Functional Theory (DFT). These studies often include analysis of the molecule’s conformational stability, vibrational wave numbers, and highest occupied and lowest unoccupied molecular orbitals .Chemical Reactions Analysis
The chemical reactivity of a compound like this would likely depend on the functional groups present in the molecule. For instance, the furoyl group might undergo reactions typical of carbonyl-containing compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would be influenced by its molecular structure and the functional groups it contains. Factors such as polarity, molecular weight, and the presence of aromatic rings could affect its solubility, melting point, and other properties .科学的研究の応用
Butyrylcholinesterase Inhibition :
- A study synthesized benzamide derivatives bearing a heterocyclic furan and piperazine ring, including 1-(2-furoyl)piperazine, and evaluated them for enzyme inhibition. Two compounds showed significant inhibition of butyrylcholinesterase, which is a target for Alzheimer’s disease treatment (Abbasi et al., 2020).
Alzheimer's Disease Treatment :
- Another research synthesized a series of 4-{[4-(2-furoyl)-1-piperazinyl]methyl}-N-(substituted-phenyl) benzamides as potential therapeutic agents for Alzheimer’s disease. One of the compounds showed excellent inhibitory activity against butyrylcholinesterase, a relevant enzyme in Alzheimer's disease (Hussain et al., 2016).
Biologically Active Carbamate Derivatives :
- A study focused on synthesizing carbamate derivatives bearing 2-furoyl-1-piperazine and evaluating their enzyme inhibition and antibacterial potential. Some compounds showed good activities against both Gram-positive and Gram-negative bacterial strains (Abbasi et al., 2017).
Type 2 Diabetes and Alzheimer's Disease :
- Research reported the synthesis of multi-functional derivatives of 2-furoic piperazide for potential treatment of type 2 diabetes and Alzheimer's diseases. These compounds showed promising inhibitory potential against α-glucosidase, acetylcholinesterase, and butyrylcholinesterase enzymes (Abbasi et al., 2018).
Antibacterial Agents with Mild Cytotoxicity :
- A 2022 study synthesized N-sulfonated derivatives of 2-furoyl-1-piperazine and screened them for antibacterial potential against pathogenic bacteria. The compounds demonstrated high antibacterial potential with mild hemolytic profiles, making them promising for drug development (Abbasi et al., 2022).
Green Chemistry Catalysis :
- A paper described the synthesis of calix[n]arenes and a non-cyclic analogue substituted with 1-(2-furoyl)piperazine. These new quaternary ammonium salts were used as catalysts in one-pot Mannich reactions, indicating their potential in green chemistry (Sayin & Yılmaz, 2014).
作用機序
Target of Action
Furan-based compounds have been associated with antitubercular activity against mycobacterium tuberculosis . The specific protein targeted is Enoyl acyl carrier protein reductase (InhA) in complex with N-(4-methylbenzoyl)-4-benzylpiperidine .
Mode of Action
For instance, some furan-based compounds have shown inhibitory activity against different cancer cell lines .
Biochemical Pathways
Furan-based compounds have been associated with various biological applications, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
The pharmacokinetic properties of similar furan-based compounds have been calculated using swissadme, a tool for predicting pharmacokinetics .
Result of Action
Furan-based compounds have been associated with antiproliferative and antioxidant activities .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-(furan-2-carbonyl)-N,N-dimethylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c1-13(2)12(17)15-7-5-14(6-8-15)11(16)10-4-3-9-18-10/h3-4,9H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEBYYVQZJKOMHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCN(CC1)C(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6',7'-dimethoxy-1'-phenyl-4'H-spiro[cyclopentane-1,3'-isoquinoline]](/img/structure/B5566382.png)
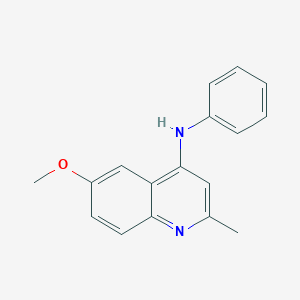
![N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}-2-propylisonicotinamide](/img/structure/B5566392.png)
![2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-1,3-benzothiazole](/img/structure/B5566397.png)
![(1S)-2-oxo-1-phenyl-2-{4-[1-(pyridin-2-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}ethanol](/img/structure/B5566405.png)
![4-[4-(3-bromobenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5566413.png)
![methyl 4-[(2-methoxy-2-oxoethyl)sulfonyl]-3-nitrobenzoate](/img/structure/B5566424.png)
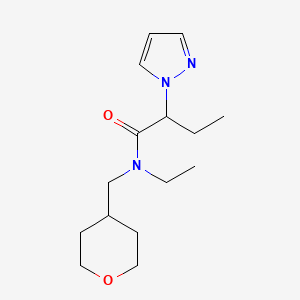
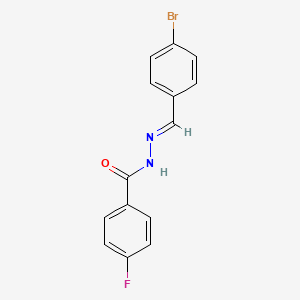
![N-({(2S,4S)-4-fluoro-1-[(5-methyl-2-thienyl)carbonyl]pyrrolidin-2-yl}methyl)morpholine-4-carboxamide](/img/structure/B5566455.png)
![N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanamide hydrochloride](/img/structure/B5566465.png)
